Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride
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Overview
Description
Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . It belongs to the class of aryl compounds and is known for its unique structure, which includes an azetidine ring attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with azetidine in the presence of a suitable base and a methylating agent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Methylating Agent: Methyl iodide or dimethyl sulfate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 50-80°C
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation: 4-(azetidin-3-yloxy)benzoic acid
Reduction: 4-(azetidin-3-yloxy)benzyl alcohol
Substitution: Various substituted azetidine derivatives
Scientific Research Applications
Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzoate ester moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(azetidin-3-yl)benzoate hydrochloride
- Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride
- Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride
Uniqueness
Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride is unique due to its specific substitution pattern and the presence of both an azetidine ring and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 4-(azetidin-3-yloxy)benzoate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-2-4-9(5-3-8)15-10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H |
InChI Key |
IMSBAVDEGBDNIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CNC2.Cl |
Origin of Product |
United States |
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